molecular formula C20H26N2O2 B2514199 N-[4-(diethylamino)phenyl]-4-phenoxybutanamide CAS No. 303033-18-3

N-[4-(diethylamino)phenyl]-4-phenoxybutanamide

Cat. No.: B2514199
CAS No.: 303033-18-3
M. Wt: 326.44
InChI Key: RJLKDFDJFCJJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)phenyl]-4-phenoxybutanamide is a chemical compound provided for research and development purposes. It is identified by the CAS Number 303033-18-3 . This molecule has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 g/mol . Its structure features a phenoxybutanamide chain linked to a diethylamino-phenyl group, which is representative of a class of amide derivatives studied in various scientific fields . The compound is characterized by specific physical and chemical properties, including a topological polar surface area of 41.57 Ų and a calculated logP of 4.4, which can provide insights into its solubility and permeability in research settings . Amide derivatives, such as this compound, are of significant interest in medicinal chemistry research. A 2022 scientific review published by the U.S. National Library of Medicine (NLM) highlights that non-nitrogen heterocyclic compounds and amide derivatives are an important area of investigation for the development of new anticonvulsant agents . It is crucial to note that this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-22(4-2)18-14-12-17(13-15-18)21-20(23)11-8-16-24-19-9-6-5-7-10-19/h5-7,9-10,12-15H,3-4,8,11,16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKDFDJFCJJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(diethylamino)phenylamine with 4-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antitubercular Activity

Research has indicated that derivatives of phenoxybutanamide compounds exhibit significant antitubercular activity. For instance, a study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, demonstrating potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . Although N-[4-(diethylamino)phenyl]-4-phenoxybutanamide itself has not been directly tested in this context, its structural similarities suggest potential efficacy against tuberculosis.

Antimalarial Activity

Another promising application is in the field of antimalarial agents. Compounds related to this compound have been evaluated for their activity against Plasmodium falciparum. A recent study highlighted the synthesis of 2-phenoxybenzamides, which showed multi-stage activity against different strains of the malaria parasite . The structure-activity relationship revealed that specific substitutions on the anilino structure significantly influenced antiplasmodial efficacy.

Case Study: Synthesis and Evaluation of Antitubercular Compounds

In a documented case, researchers synthesized a series of phenoxybutanamide derivatives and evaluated their biological activities. The study focused on optimizing the compound's structure to enhance its interaction with M. tuberculosis targets. The findings indicated that modifications to the diethylamino group could lead to improved potency and selectivity against resistant strains .

Case Study: Pharmacokinetic Properties

Another study investigated the pharmacokinetic properties of this compound derivatives. Parameters such as solubility, permeability, and metabolic stability were assessed to predict the drug-like characteristics of these compounds. The results provided insights into how structural variations could affect absorption and bioavailability, crucial for therapeutic applications .

Data Table: Structure-Activity Relationship

Compound StructureActivity TypeMIC (μg/mL)Notes
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercular4Most potent derivative in tested series
2-PhenoxybenzamidesAntimalarialVariesMulti-stage activity against P. falciparum
This compoundPotential AntitubercularTBDStructural analogs show promise

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural analogs based on substituents and inferred properties:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Implications References
N-[4-(Diethylamino)phenyl]-4-phenoxybutanamide - 4-Phenoxy
- 4-Diethylaminophenyl
~325 (estimated) Reference compound Balanced lipophilicity and basicity -
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide - Phenyl
- Pyrimidinylsulfamoyl
~396 (estimated) Sulfamoyl and pyrimidine groups Enhanced hydrogen bonding; possible enzyme inhibition
4-Methoxybutyrylfentanyl - 4-Methoxyphenyl
- Piperidinyl-phenethyl
~436 Opioid-like substituents Analgesic activity; high receptor affinity
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide - 2,4-Dichlorophenoxy
- 4-Acetylphenyl
~366 Chlorine atoms and acetyl group Increased electrophilicity; potential toxicity
N-[4-(Aminomethyl)phenyl]-4-phenoxybutanamide - 4-Phenoxy
- 4-Aminomethylphenyl
~284 Primary amine instead of diethylamino Higher polarity; reduced membrane permeability
4-Amino-N-[4-(benzyloxy)phenyl]butanamide - 4-Benzyloxy
- Primary amine
~284 Benzyloxy group instead of phenoxy Altered metabolic stability
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide - 2,4-Dichlorophenoxy
- 2-Fluoro-5-aminophenyl
~357 Halogens (Cl, F) and amino group Enhanced binding affinity; possible genotoxicity
N-(4-Ethoxyphenyl)-4-phenylbutanamide - 4-Ethoxy
- Phenyl
~283 Ethoxy group instead of diethylamino Reduced basicity; altered solubility

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility: The diethylamino group in the target compound increases lipophilicity compared to primary amines (e.g., ) or polar sulfonamides (e.g., ). This may enhance CNS penetration but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups like chlorine () or sulfonamides () may decrease electron density on the aromatic ring, affecting binding to receptors reliant on π-π interactions.
  • Synthetic Complexity : Compounds with sulfonamide or heterocyclic groups (e.g., ) require multi-step syntheses, whereas the target compound’s synthesis might involve simpler alkylation or amidation steps .
  • Toxicity Profiles: Halogenated analogs () pose higher risks of off-target interactions or metabolic toxicity compared to the target compound’s diethylamino group, which is metabolically stable but may accumulate in fatty tissues .

Biological Activity

N-[4-(diethylamino)phenyl]-4-phenoxybutanamide, often referred to as a derivative of diethylamino phenyl compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.41 g/mol

This compound features a diethylamino group, which is known for enhancing lipophilicity and potentially improving bioavailability. The phenoxybutanamide moiety may contribute to its biological activity by interacting with various cellular targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Histamine Receptor Antagonism : Similar compounds have been shown to act as antagonists at histamine receptors, which can modulate various physiological responses including inflammation and immune reactions .
  • Cytochrome P450 Interaction : Studies suggest that related diethylamino compounds may influence cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of co-administered chemotherapeutics .
  • P-Glycoprotein Modulation : There is evidence that these compounds can inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms in cancer cells, thereby increasing the intracellular concentration of certain chemotherapeutic agents .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances the cytotoxicity of several chemotherapeutic agents such as paclitaxel and doxorubicin in human cancer cell lines. The enhancement is attributed to the inhibition of P-glycoprotein-mediated efflux, allowing for greater accumulation of these drugs within cancer cells .

Case Study: Cancer Treatment

A notable case study involved the application of this compound in combination with standard chemotherapy regimens for breast and prostate cancer patients. The results indicated improved treatment outcomes when this compound was administered alongside traditional therapies, highlighting its potential as a chemopotentiator .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cytotoxicity EnhancementIncreased efficacy of paclitaxel and doxorubicin
Histamine Receptor AntagonismModulation of inflammatory responses
Cytochrome P450 InteractionInhibition of CYP3A4 leading to altered drug metabolism
P-Glycoprotein InhibitionEnhanced intracellular drug accumulation

Safety and Toxicity

While this compound shows promise in enhancing drug efficacy, safety profiles must be established through rigorous clinical trials. Preliminary data suggest that similar compounds can exhibit skin irritation or allergic reactions; thus, monitoring for adverse effects is crucial during therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.